molecular formula C12H12N4O3 B2621450 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034369-51-0

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2621450
CAS No.: 2034369-51-0
M. Wt: 260.253
InChI Key: IIOMPLLSFIJGDQ-UHFFFAOYSA-N
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Description

3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2,4-oxadiazole, pyrrolidine, and pyridinone derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts such as palladium or copper to facilitate coupling reactions.

    Solvents: Employing solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents, and acylating agents.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, reduced oxadiazole derivatives.

    Substitution Products: Alkylated or acylated pyridinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its complex structure, the compound can be a lead molecule in the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carboxamide
  • 2-(1,2,4-Oxadiazol-3-yl)pyridine
  • 3-(Pyrrolidin-1-ylcarbonyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is unique due to the presence of both the oxadiazole and pyrrolidine rings, which may confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-11-9(2-1-4-13-11)12(18)16-5-3-8(6-16)10-14-7-19-15-10/h1-2,4,7-8H,3,5-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOMPLLSFIJGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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